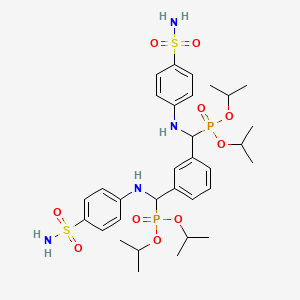
AF488 carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF488 carboxylic acid is a bright green-fluorescent dye commonly used in microscopy and cell assays due to its photostability. This compound is a non-reactive form of AF488, which can be used as a reference standard in experiments where AF488 conjugates are utilized. It is also employed in the synthesis of activated esters or modified with hydrazines, hydroxylamines, or amines in aqueous solutions using water-soluble carbodiimides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: AF488 carboxylic acid can be synthesized through various chemical reactions. One common method involves the conversion of AF488 to its carboxylic acid form using standard chemical techniques. This process often includes the use of water-soluble carbodiimides to facilitate the reaction in aqueous solutions .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: AF488 carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a wide range of modified compounds .
Aplicaciones Científicas De Investigación
AF488 carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard and in the synthesis of activated esters.
Biology: Employed in microscopy and cell assays due to its bright green fluorescence and photostability.
Medicine: Utilized in various diagnostic assays and imaging techniques.
Industry: Applied in the labeling of sensitive proteins and antibodies for various industrial processes
Mecanismo De Acción
The mechanism of action of AF488 carboxylic acid involves its ability to emit bright green fluorescence when excited by light at specific wavelengths. This property makes it highly useful in imaging and diagnostic applications. The compound can be conjugated to molecules containing amino groups, such as proteins, antibodies, and peptides, allowing for targeted labeling and detection .
Comparación Con Compuestos Similares
AF488 carboxylic acid is unique due to its high photostability and bright green fluorescence. Similar compounds include:
Fluorescein: Another green-fluorescent dye, but less photostable compared to AF488.
Oregon Green 488: Similar excitation and emission properties but differs in chemical structure and stability.
FITC (Fluorescein isothiocyanate): Commonly used in similar applications but has lower photostability
This compound stands out due to its superior photostability and high quantum yield, making it a preferred choice for demanding applications in microscopy and cell assays .
Propiedades
Fórmula molecular |
C21H11K3N2O11S2 |
|---|---|
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
tripotassium;4-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H14N2O11S2.3K/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30;;;/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
Clave InChI |
ASPPQPPGXZVNJT-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


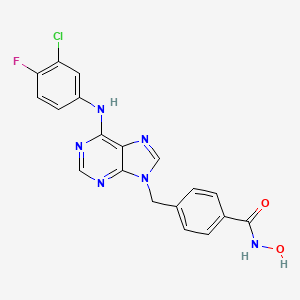


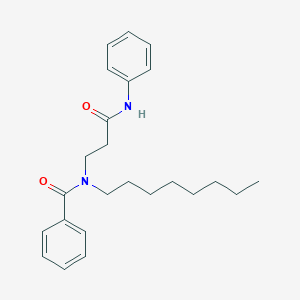

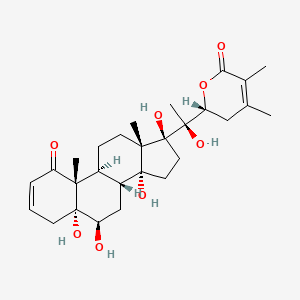



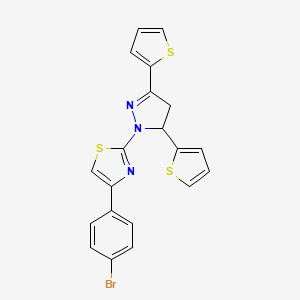
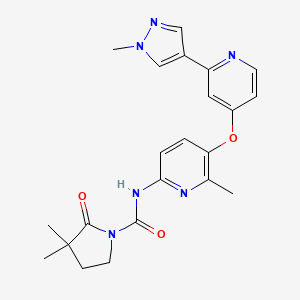

![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
